molecular formula C24H25FN2O2S B11595298 (5Z)-3-cyclohexyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1-methyl-2-thioxoimidazolidin-4-one

(5Z)-3-cyclohexyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B11595298
M. Wt: 424.5 g/mol
InChI Key: MZDCQPQRQNWRSZ-QNGOZBTKSA-N
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Description

(5Z)-3-CYCLOHEXYL-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a cyclohexyl group, a fluorophenyl group, and a sulfanylideneimidazolidinone core

Preparation Methods

The synthesis of (5Z)-3-CYCLOHEXYL-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves multiple steps, typically starting with the preparation of the core imidazolidinone structure. This can be achieved through a series of condensation reactions involving appropriate precursors. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, particularly at the fluorophenyl group, where halogen atoms can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(5Z)-3-CYCLOHEXYL-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential due to its unique structure and ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5Z)-3-CYCLOHEXYL-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to (5Z)-3-CYCLOHEXYL-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE include other imidazolidinone derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific interactions and applications. For example, 1,2-Cyclohexane dicarboxylic acid diisononyl ester is another compound with a cyclohexyl group, but it has different applications and properties .

Properties

Molecular Formula

C24H25FN2O2S

Molecular Weight

424.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C24H25FN2O2S/c1-26-21(23(28)27(24(26)30)19-11-3-2-4-12-19)15-17-9-6-8-14-22(17)29-16-18-10-5-7-13-20(18)25/h5-10,13-15,19H,2-4,11-12,16H2,1H3/b21-15-

InChI Key

MZDCQPQRQNWRSZ-QNGOZBTKSA-N

Isomeric SMILES

CN1/C(=C\C2=CC=CC=C2OCC3=CC=CC=C3F)/C(=O)N(C1=S)C4CCCCC4

Canonical SMILES

CN1C(=CC2=CC=CC=C2OCC3=CC=CC=C3F)C(=O)N(C1=S)C4CCCCC4

Origin of Product

United States

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